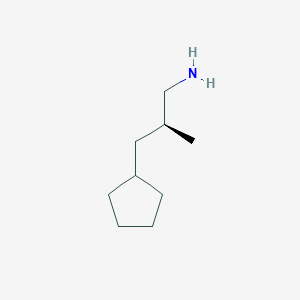
(2S)-3-Cyclopentyl-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-Cyclopentyl-2-methylpropan-1-amine is an organic compound with a unique structure that includes a cyclopentyl ring attached to a 2-methylpropan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Cyclopentyl-2-methylpropan-1-amine typically involves the following steps:
Amine Formation: Conversion of the intermediate to the desired amine through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
(2S)-3-Cyclopentyl-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the cyclopentyl ring or the amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
(2S)-3-Cyclopentyl-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (2S)-3-Cyclopentyl-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2S)-2-Methylpropan-1-amine: Lacks the cyclopentyl group, resulting in different chemical and biological properties.
Cyclopentylamine: Contains the cyclopentyl group but lacks the 2-methylpropan-1-amine backbone.
Uniqueness
(2S)-3-Cyclopentyl-2-methylpropan-1-amine is unique due to its specific structure, which combines a cyclopentyl ring with a 2-methylpropan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
生物活性
(2S)-3-Cyclopentyl-2-methylpropan-1-amine, a chiral amine, has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological properties, and case studies.
Chemical Structure and Properties
The compound's molecular formula is C9H19N, and it features a cyclopentyl group attached to a methylpropanamine backbone. The stereochemistry of the compound is significant for its biological interactions, particularly with neurotransmitter systems.
Biological Activity Overview
Research has indicated that this compound may exhibit several biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound can modulate neurotransmitter systems, which could be beneficial for treating neuropsychiatric disorders.
- Anticancer Potential : Some derivatives of cyclopentane-based amines have shown promise in cancer treatment by stabilizing microtubules, which are critical for cell division .
- Antimicrobial Activity : Cyclopentane derivatives have been explored for their potential in combating infectious diseases due to their ability to interact with various biological targets.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profiles. The following table summarizes key findings from SAR studies:
1. Neuropsychiatric Disorders
In a study evaluating the effects of various amines on neurotransmitter systems, this compound was identified as a candidate for further research due to its ability to enhance serotonin receptor activity. This effect suggests potential applications in treating conditions such as depression and anxiety.
2. Cancer Treatment
A preclinical study demonstrated that cyclopentane derivatives, including this compound, exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the stabilization of microtubules, leading to inhibited cell division and enhanced apoptosis in malignant cells .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Binding Affinity : Studies indicate that this compound has a favorable binding affinity for certain receptors involved in neurotransmission.
- Solubility : The compound demonstrates moderate solubility in aqueous solutions, which is beneficial for drug formulation.
特性
IUPAC Name |
(2S)-3-cyclopentyl-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(7-10)6-9-4-2-3-5-9/h8-9H,2-7,10H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIOPWICPSTWBL-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCCC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














